Fenoxanil
Description
Fungicidal Classification and Primary Target Pathogens
Fenoxanil (B53544) is classified as a synthetic anilide fungicide, belonging to the propionamide (B166681) chemical class and the benzamide (B126) fungicide family. kingelong.com.vnherts.ac.ukbcpcpesticidecompendium.orgnih.gov According to the Fungicide Resistance Action Committee (FRAC) classification, this compound is in Group 16.2, which includes melanin (B1238610) biosynthesis inhibitors (MBI-P) targeting polyketide synthase. frac-argentina.orgphi-base.org Its mode of action involves inhibiting melanin biosynthesis in fungal pathogens, a process crucial for their growth, cell wall integrity, and the formation of appressoria, which are specialized structures used by fungi to penetrate host plant tissue. herts.ac.ukgoogle.commade-in-china.com Specifically, this compound targets the enzyme scytalone (B1230633) dehydratase, blocking key dehydration reactions in the melanin synthesis pathway.
The primary target pathogen for this compound is Pyricularia oryzae, the causal agent of rice blast disease. kingelong.com.vnnih.govmade-in-china.comgoogle.comsigmaaldrich.comnichino.co.jp Rice blast is a devastating fungal disease that significantly impacts global rice production by attacking leaves, stems, panicles, and grains. kingelong.com.vnnih.gov While primarily known for its efficacy against rice blast, this compound is also indicated to have good control efficiency against other diseases caused by pathogens that rely on melanin for intrusion. google.com Some sources also suggest its use against other fungal diseases in rice, such as rice blight, banded sclerotial blight, rice green smut, and Helminthosporium leaf spot. google.comgoogle.com Beyond rice, this compound has been mentioned in the context of controlling fungal diseases in other crops like tomatoes and potatoes, and potentially powdery mildew and downy mildew in fruits, vegetables, and cereals, although its primary and most well-documented application remains rice blast control. kingelong.com.vnhpc-standards.com
Historical Context of Development and Integration in Crop Protection
This compound is a synthetic fungicide developed for use in crop protection. kingelong.com.vnherts.ac.uk Companies such as BASF and Nihon Nohyaku Co. Ltd. have been involved in the historical or current manufacturing and supply of products containing this compound. herts.ac.uk Nihon Nohyaku Co., Ltd. registered this compound in Japan in 2000 with major trade names including ACHI-BU, KATANA, and Helmet. nichino.co.jp Its development and integration into crop protection align with the broader advancements in synthetic pesticides that occurred from the mid-20th century onwards, aiming to improve agricultural output and manage plant diseases more effectively. kahaku.go.jp
The integration of this compound into crop protection strategies reflects the ongoing need for effective chemical control measures as part of integrated disease management (IDM) programs. cropprotectionnetwork.orgekb.eg While chemical agents are a crucial tool, the long-term and high-dose use of single chemical fungicides can lead to issues like resistance development in fungal populations. google.comgoogle.comcropprotectionnetwork.org Consequently, there has been a focus on developing and utilizing fungicides with different modes of action and exploring their use in mixtures or rotations to enhance control efficacy, extend the lifespan of active ingredients, and mitigate the development of resistance. google.comgoogle.comcropprotectionnetwork.org this compound's distinct mode of action as a melanin biosynthesis inhibitor makes it a valuable component in such strategies, offering a complementary mechanism compared to fungicides targeting other pathways. google.com Research has explored the synergistic effects of combining this compound with other fungicides, such as azole alcohols (like hexaconazole) and prothioconazole, to improve control efficacy and manage resistance, particularly against rice blast. google.comgoogle.com
Global Agricultural Significance in Disease Management
This compound holds global agricultural significance, primarily due to its effectiveness in managing rice blast disease, a major threat to rice production worldwide. industrygrowthinsights.com Rice is a staple crop for a large portion of the world's population, and controlling diseases like rice blast is essential for ensuring food security and maintaining crop yields. nih.govnichino.co.jp this compound's ability to effectively control Pyricularia oryzae contributes significantly to stabilizing rice production in regions where the disease is prevalent. nih.gov
The use of this compound in agricultural settings, particularly in rice cultivation, helps protect crops from fungal infections, thereby improving crop yield and quality. hpc-standards.comindustrygrowthinsights.com While rice is the primary application, its reported use or potential application in other crops like fruits, vegetables, and cereals further underscores its broader significance in managing a variety of fungal pathogens that can impact crop health and productivity. kingelong.com.vnhpc-standards.com The global market for this compound is influenced by the demand for crops susceptible to the diseases it controls, highlighting its economic importance in the agricultural sector. industrygrowthinsights.com Its role as a systemic, protectant fungicide with some residual effects makes it a valuable tool in integrated disease management programs aimed at sustainable agricultural production. herts.ac.uknih.govekb.eg
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOKJNROJISWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057942 | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115852-48-7 | |
| Record name | Fenoxanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxanil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENOXANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Inhibition of Fungal Melanin (B1238610) Biosynthesis Pathway
Fungal melanin, specifically dihydroxynaphthalene (DHN) melanin, is a crucial pigment for the survival and pathogenicity of many fungi, including Pyricularia oryzae. researchgate.netnih.govtandfonline.comnih.gov This pigment is synthesized through a complex pathway involving several enzymatic steps. tandfonline.comnih.gov Fenoxanil (B53544) targets and disrupts this pathway.
Specific Enzyme Targeting: Scytalone (B1230633) Dehydratase (SDH1/RSY1)
This compound specifically targets the enzyme scytalone dehydratase (SDH1), also known as RSY1. researchgate.netnih.govscite.ai This enzyme is a key component of the DHN-melanin biosynthesis pathway. researchgate.nettandfonline.comnih.gov this compound acts as a tightly binding competitive inhibitor of scytalone dehydratase. apsnet.org
Biochemical Cascade Disruption: Dehydration Reactions of Scytalone and Vermelone (B1206922)
The DHN-melanin biosynthesis pathway involves a series of reduction and dehydration reactions. tandfonline.comresearchgate.net Scytalone dehydratase catalyzes two crucial dehydration steps in this cascade. researchgate.net this compound blocks these dehydration reactions, specifically the conversion of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) and the conversion of vermelone to 1,8-dihydroxynaphthalene (DHN). researchgate.netresearchgate.net By inhibiting these steps, this compound prevents the formation of DHN, the precursor to melanin. jst.go.jp
The simplified biochemical cascade inhibited by this compound is shown below:
| Substrate | Enzyme Targeted by this compound | Product |
| Scytalone | Scytalone Dehydratase | 1,3,8-Trihydroxynaphthalene |
| Vermelone | Scytalone Dehydratase | 1,8-Dihydroxynaphthalene |
Impact on Fungal Pathogenicity and Structural Integrity
The inhibition of melanin biosynthesis by this compound has significant consequences for fungal pathogenicity and structural integrity. Melanin is essential for the formation of protective structures and the ability of the fungus to infect host plants. jst.go.jpscispace.com
Cell Wall Integrity Impairment
Melanin contributes to the structural integrity of the fungal cell wall. nih.govnih.gov By inhibiting melanin synthesis, this compound disrupts the proper formation and integrity of the fungal cell wall. This impairment can make the fungal cells more susceptible to environmental stresses.
Appressorium Formation Disruption
Appressoria are specialized infection structures formed by many fungal plant pathogens to penetrate the host cuticle. tandfonline.comjst.go.jpscispace.com The formation of a melanized layer within the appressorium is critical for generating the high turgor pressure required for successful host penetration. tandfonline.comscispace.comapsnet.org this compound's inhibition of melanin biosynthesis directly interferes with the proper melanization of appressoria, thereby disrupting their formation and rendering the fungus ineffective in penetrating plant tissues. jst.go.jpscispace.comapsnet.org
Classification within Fungicide Resistance Action Committee (FRAC) Group 16.2 (Melanin Biosynthesis Inhibitors, MBI-D type)
This compound is classified by the Fungicide Resistance Action Committee (FRAC) within Group 16.2. herts.ac.ukufl.eduscribd.com This group comprises Melanin Biosynthesis Inhibitors (MBIs) that specifically target scytalone dehydratase (MBI-D type). nih.govscite.aitarbaweya.orgoup.com Other fungicides in this group include carpropamid (B13017) and diclocymet (B148551). apsnet.orgscite.aitarbaweya.orgoup.com This classification highlights this compound's specific mode of action within the broader category of melanin biosynthesis inhibitors. nih.govscite.ai
| FRAC Group | Classification | Target Enzyme | Examples |
| 16.2 | Melanin Biosynthesis Inhibitors (MBI-D type) | Scytalone Dehydratase | This compound, Carpropamid, Diclocymet |
Comparative Analysis with Other Melanin Biosynthesis Inhibitors (MBI-R, MBI-P)
This compound belongs to a class of fungicides known as melanin biosynthesis inhibitors (MBIs). These compounds disrupt the production of dihydroxynaphthalene (DHN)-melanin, a crucial pigment for the pathogenicity of many fungi, particularly in the formation of functional appressoria required for host penetration cabidigitallibrary.orgarccjournals.comresearchgate.netmdpi.com. MBIs are categorized into distinct groups based on their specific enzymatic targets within the DHN-melanin biosynthesis pathway mdpi.comresearchgate.netscite.airesearchgate.netfrac.info. This compound is classified under the MBI-D (Melanin Biosynthesis Inhibitors - Dehydratase) group cabidigitallibrary.orgmdpi.comresearchgate.netscite.airesearchgate.netfrac.info.
The DHN-melanin biosynthesis pathway involves a series of enzymatic steps that convert a polyketide precursor into 1,8-dihydroxynaphthalene (DHN), which is subsequently polymerized to form melanin cabidigitallibrary.orgarccjournals.commdpi.com. Key enzymatic steps include reductions and dehydrations cabidigitallibrary.orgscite.ai.
MBI-R (Melanin Biosynthesis Inhibitors - Reductase) fungicides, such as tricyclazole (B1682534) and pyroquilon, primarily target 1,3,8-trihydroxynaphthalene reductase (3HNR or BUF1). mdpi.comresearchgate.netscite.airesearchgate.netfrac.inforesearchgate.net These inhibitors block the reduction steps in the pathway cabidigitallibrary.orgscite.ai.
In contrast, MBI-D fungicides, including this compound, carpropamid, and diclocymet, act by inhibiting scytalone dehydratase (SDH1 or RSY1) mdpi.comresearchgate.netscite.airesearchgate.netfrac.inforesearchgate.net. This compound specifically suppresses the activity of this enzyme google.comgoogle.com, thereby inhibiting the dehydration steps necessary for melanin formation cabidigitallibrary.orgscite.ai.
A third group, MBI-P (Melanin Biosynthesis Inhibitors - Polyketide synthase), represented by compounds like tolprocarb (B6596450), targets polyketide synthase (PKS), specifically the enzyme ALB1, which is involved in the initial steps of synthesizing the melanin precursor mdpi.comresearchgate.netscite.airesearchgate.netfrac.infonih.gov.
The distinct targets of these MBI groups lead to different points of intervention in the melanin synthesis pathway, ultimately preventing the accumulation of functional melanin in fungal structures like appressoria. This disruption compromises the fungus's ability to generate the turgor pressure needed to penetrate host plant tissues, thus inhibiting infection cabidigitallibrary.orgarccjournals.comresearchgate.netmdpi.com.
Research findings highlight the differential impact and resistance profiles associated with these MBI groups. While MBI-R fungicides have generally shown a lower incidence of resistance development in the field, resistance to MBI-D fungicides, such as carpropamid and this compound when used alone, has been observed researchgate.netgoogle.comfrac.info. MBI-P fungicides like tolprocarb are noted for a low risk of resistance development nih.gov.
The following table summarizes the comparative aspects of this compound with other MBI groups:
| MBI Group | Representative Compounds | Primary Enzymatic Target in DHN-Melanin Pathway | Step Inhibited |
| MBI-R | Tricyclazole, Pyroquilon, Phthalide | 1,3,8-Trihydroxynaphthalene reductase (3HNR/BUF1) | Reduction |
| MBI-D | This compound, Carpropamid, Diclocymet | Scytalone dehydratase (SDH1/RSY1) | Dehydration |
| MBI-P | Tolprocarb | Polyketide synthase (ALB1) | Initial Synthesis |
Data Table: Comparative Analysis of Melanin Biosynthesis Inhibitor Groups
| MBI Group | Key Compounds | Target Enzyme | Pathway Step Affected |
| MBI-R | Tricyclazole, Pyroquilon, Phthalide | 1,3,8-THN reductase (3HNR/BUF1) | Reduction |
| MBI-D | This compound, Carpropamid, Diclocymet | Scytalone dehydratase (SDH1/RSY1) | Dehydration |
| MBI-P | Tolprocarb | Polyketide synthase (ALB1) | Initial Synthesis |
Advanced Biological Efficacy and Agricultural Applications
Efficacy against Pyricularia oryzae (Rice Blast Fungus)
Rice blast is a significant disease globally, severely impacting rice yield and quality. kingelong.com.vngoogle.comcabidigitallibrary.org Chemical control remains a primary method for managing this disease. google.comcabidigitallibrary.org Fenoxanil (B53544) is specifically used to combat Pyricularia oryzae. made-in-china.comkingelong.com.vn
Field Trial Outcomes and Disease Control Effectiveness
Field trials have demonstrated that this compound significantly reduces the incidence and severity of rice blast. ukaazpublications.com Studies evaluating fungicide efficacy against Pyricularia oryzae have included this compound formulations. For instance, a combination of this compound 5% + isoprothiolane (B132471) 30% was found to be effective in reducing leaf blast severity and neck blast incidence in field tests. ukaazpublications.com Another study indicated that 20% this compound SC had good preventive effects against rice blast in seedling stage tests, suggesting it should be applied before disease onset. cabidigitallibrary.org
Influence on Crop Yield and Quality Parameters
Effective control of rice blast is directly linked to preserving crop yield and quality, as the disease can attack various parts of the rice plant at any growth stage, potentially leading to significant losses. kingelong.com.vngoogle.comresearchgate.net Field trials assessing the efficacy of fungicides, including those containing this compound, often measure their impact on grain yield. The combination treatment of this compound 5% + isoprothiolane 30% significantly enhanced the grain yield of Taraori Basmati rice in one study. researchgate.net Effective disease control by fungicides like this compound contributes to higher yields compared to untreated control plots. ukaazpublications.com
Systemic Distribution and Translocation within Plants
This compound exhibits systemic properties, allowing it to be absorbed and transported within rice plants. made-in-china.comherts.ac.uknih.gov This systemic nature contributes to its protective capabilities by reaching different plant tissues.
Uptake Mechanisms in Plant Tissues (e.g., Rice Roots)
Studies investigating the uptake of this compound in rice plants have shown that it can be absorbed from water, particularly through the roots in hydroponic systems. nih.govresearchgate.net Research using this compound-loaded mesoporous silica (B1680970) nanoparticles (MSNs) demonstrated that rice plants can absorb these nanoparticles from water via their roots. nih.govresearchgate.net The concentration of this compound in rice roots increased over time after treatment with Fen@MSNs, indicating uptake.
Distribution Patterns in Different Plant Organs
Following uptake, this compound is translocated within the plant. Systemic pesticides are transported from the application site to other parts of the plant. nih.gov Studies using Fen@MSNs in hydroponic systems have characterized the distribution of this compound within various tissues of rice plants, including roots, stem, and leaves. nih.govresearchgate.net The results suggested that rice plants can absorb MSNs, and the dosage had almost no effect on the distribution of this compound within the plant in that specific experimental setup. nih.govresearchgate.net The distribution of substances within different plant organs can vary depending on the compound and the plant species. frontiersin.org
Broadened Spectrum of Control through Synergistic Interactions
Combining fungicides is a common strategy to enhance efficacy, reduce the concentration of individual active ingredients, and manage the risk of resistance development. cabidigitallibrary.orgresearchgate.net this compound's efficacy can be enhanced when used in combination with other fungicides or biocontrol agents, exhibiting synergistic effects. researchgate.net
Combination with Other Fungicides (e.g., Hexaconazole (B1673136), Azoxystrobin (B1666510), Thifluzamide)
This compound is utilized in combination with other fungicides to enhance its efficacy, broaden the spectrum of controlled diseases, and manage the development of fungicide resistance. Combinations leverage different modes of action to achieve synergistic effects.
Combinations involving azoxystrobin and thifluzamide (B1681302) with other active ingredients have also been explored for controlling rice diseases. Azoxystrobin is a broad-spectrum systemic fungicide that inhibits fungal respiration wikipedia.orgherts.ac.uk. Thifluzamide is an anilide fungicide that inhibits succinate (B1194679) dehydrogenase in the tricarboxylic acid cycle nih.govherts.ac.uk. While direct research specifically detailing the combination of this compound with azoxystrobin or thifluzamide was not extensively found within the provided search results, the principle of combining fungicides with different modes of action for enhanced control and resistance management is well-established in agricultural practice researchgate.netnih.gov. For instance, a sterilizing composite containing thifluzamide as a first active ingredient, hexaconazole (among others) as second active ingredients, and this compound and azoxystrobin (among others) as third active ingredients has been described for controlling rice sheath blight, false smut, and rice blast, demonstrating synergistic effects from such multi-component mixtures google.compatsnap.com. Combinations of azoxystrobin with other fungicides like difenoconazole (B1670550) or tebuconazole (B1682727) have shown effectiveness against rice sheath blight researchgate.net. Similarly, thifluzamide has been evaluated for its efficacy against blast disease researchgate.net. These examples highlight the common strategy of integrating various fungicides, including those mentioned, to improve disease management in rice crops.
Integration with Biocontrol Agents (e.g., Oligosaccharins, Fungous Proteoglycan)
The integration of chemical fungicides like this compound with biocontrol agents represents a strategy for integrated pest management (IPM), aiming to reduce reliance on synthetic chemicals while maintaining effective disease control nih.govmdpi.com. Biocontrol agents can suppress plant pathogens through various mechanisms, including direct antagonism (parasitism, antibiosis, competition) and indirect methods such as inducing systemic resistance in the host plant nih.govmdpi.commdpi.com.
Oligosaccharins are complex carbohydrates that can act as elicitors, triggering defense responses in plants researchgate.netacademicdirect.org. Their integration with fungicides could potentially enhance plant immunity and disease resistance researchgate.net. While the provided search results mention oligosaccharins as elicitors of plant defense researchgate.net, specific studies on the integration of this compound with oligosaccharins were not detailed. However, the concept of combining chemical treatments with agents that induce plant defense is a recognized approach in crop protection nih.govnih.gov.
Fungous proteoglycans are another class of compounds that could potentially be integrated with fungicides. Proteoglycans are complex molecules containing proteins and glycosaminoglycans. While the search results mention fungal materials and proteoglycans in different contexts calameo.comnih.govcuhk.edu.cn, direct information on the integration of this compound with fungous proteoglycans for disease control or host plant defense induction was not found. The use of fungal-derived compounds as biocontrol agents or elicitors is an active area of research mdpi.com.
The integration of biocontrol agents with chemical fungicides can lead to improved disease management, reduced fungicide doses, and decreased selection pressure for resistance development nih.gov. However, the compatibility and synergistic effects of specific combinations, such as this compound with particular oligosaccharins or fungous proteoglycans, require specific research.
Fungal Resistance Dynamics and Evolution
Mechanisms of Resistance Development to Fenoxanil (B53544)
Resistance to this compound primarily involves alterations in the fungal target site, scytalone (B1230633) dehydratase (SCDH). cabidigitallibrary.org
Genetic Mutations in Target Genes (e.g., Scytalone Dehydratase, SCDH)
Resistance to melanin (B1238610) biosynthesis inhibitors targeting scytalone dehydratase (MBI-D fungicides), including this compound, has been linked to specific genetic mutations in the SCDH gene. cabidigitallibrary.orgunimi.it A single point mutation in the SCDH gene, resulting in the replacement of valine by methionine at amino acid position 75 (V75M), has been identified as a key mechanism of resistance in Pyricularia oryzae. apsnet.orgcabidigitallibrary.orgapsnet.orgnih.gov This mutation is thought to reduce the binding affinity of MBI-D fungicides like this compound to the active site of the mutant SCDH enzyme, while the enzyme largely retains its catalytic activity necessary for fungal survival and infection. apsnet.org Other mutations conferring resistance to MBI-D fungicides have not been widely reported. apsnet.org
Cross-Resistance Profiles with Other Melanin Biosynthesis Inhibitors
Field isolates of Pyricularia oryzae resistant to carpropamid (B13017), another MBI-D fungicide, have shown cross-resistance to other inhibitors targeting scytalone dehydratase, including diclocymet (B148551) and this compound. apsnet.orgnih.govnih.gov This indicates that the resistance mechanism, particularly the V75M mutation in SCDH, confers reduced sensitivity to multiple fungicides within the MBI-D group. apsnet.orgnih.gov In contrast, sensitivity to melanin biosynthesis inhibitors targeting polyhydroxynaphthalene reductase (MBI-R fungicides), such as tricyclazole (B1682534), generally remains unchanged in these resistant isolates. apsnet.orgunimi.it This highlights the target-specific nature of this resistance mechanism.
Monitoring and Epidemiology of Resistant Strains in Agricultural Systems
Monitoring the emergence and spread of fungicide-resistant strains is crucial for effective disease management. anses.fr The occurrence of Pyricularia oryzae isolates resistant to MBI-D fungicides, including this compound, was first confirmed in Saga Prefecture, Japan, in 2001, following the introduction and widespread use of carpropamid. apsnet.orgcabidigitallibrary.orgapsnet.org These resistant isolates subsequently spread throughout significant rice-cultivating areas. apsnet.orgapsnet.org
Molecular techniques have been developed to facilitate the detection and monitoring of MBI-D resistant strains. For instance, a method using primer-introduced restriction enzyme analysis-polymerase chain reaction (PIRA-PCR) can detect the V75M mutation in the SCDH gene. cabidigitallibrary.org Other molecular methods, such as real-time PCR and PCR-Luminex, have also been introduced for rapid identification of resistant strains in monitoring programs. cabidigitallibrary.org
Studies have monitored the frequency of resistant isolates in fields after the discontinuance of MBI-D fungicide applications. In some areas, the frequency of resistant isolates decreased after the cessation of MBI-D use, suggesting a potential fitness penalty associated with the resistance mechanism in the absence of selection pressure. apsnet.orgnih.gov For example, in Saga Prefecture, the frequency of resistant isolates decreased significantly after MBI-D fungicides were discontinued (B1498344) in 2003. apsnet.org
Strategies for Resistance Management
Managing fungicide resistance involves implementing strategies to minimize the selection pressure for resistant strains and preserve the efficacy of available fungicides. ucanr.eduslideshare.net
Integrated Pest Management (IPM) Approaches
Integrated Pest Management (IPM) is a holistic approach that combines various control methods to reduce reliance on chemical pesticides and minimize the risk of resistance development. ucanr.eduagriculturaljournals.comirac-online.orgnih.gov For fungal diseases, IPM strategies can include cultural practices, the use of resistant cultivars, biological control agents, and judicious use of fungicides. agriculturaljournals.comusda.gov By diversifying control methods and using fungicides only when necessary, based on monitoring and action thresholds, the selection pressure for resistance can be reduced. ucanr.eduirac-online.orgusda.gov
Rotational and Mixture Applications
Rotating fungicides with different modes of action is a key strategy to delay the development of resistance. ucanr.eduunimi.itslideshare.netcroplife.org.aunih.gov By alternating applications of fungicides from different FRAC (Fungicide Resistance Action Committee) groups, the fungal population is not continuously exposed to the same selection pressure. ucanr.eduusda.govcroplife.org.au this compound belongs to FRAC group 16.2 (Melanin Biosynthesis Inhibitors - Dehydratase). ufl.eduherts.ac.ukppqs.gov.in Rotating this compound with fungicides from other FRAC groups that target different pathways in the fungus can help prevent the build-up of resistant populations. ucanr.eduusda.govcroplife.org.au
Environmental Fate, Transport, and Persistence
Dissipation Kinetics in Environmental Compartments
The dissipation of fenoxanil (B53544) in the environment is influenced by various factors, including the specific environmental matrix and prevailing conditions. Dissipation is often described using first-order kinetics. zjnyxb.cnau.dk
Degradation Rates in Soil Matrices
This compound undergoes degradation in soil, with reported half-lives varying depending on the specific soil properties and experimental conditions. Studies have shown that the degradation dynamics in paddy field soil can be described by the first-order kinetics equation. zjnyxb.cn Reported half-lives of this compound in paddy soil range from 3.60 to 24.32 days. zjnyxb.cn
Soil properties such as texture, mineralogy, organic carbon content, pH, and moisture content can influence pesticide degradation rates. au.dkresearchgate.netmdpi.comawsjournal.org Higher organic carbon content in soil has been shown to correlate with greater sorption of some herbicides, which can affect their degradation and mobility. awsjournal.org
Degradation Rates in Aquatic Systems (e.g., Paddy Water)
This compound generally degrades rapidly in aquatic systems, particularly in paddy water. The dissipation in paddy water also follows first-order kinetics. zjnyxb.cn Reported half-lives of this compound in paddy water range from 1.8 to 3.0 days in some studies and 2.29 to 26.66 days in others. zjnyxb.cnresearchgate.net Another source indicates rapid degradation in water with a half-life of 0.8–3.2 days. The relatively rapid degradation in water suggests a lower risk of accumulation in aquatic systems.
Hydrolysis is not expected to be a major degradation pathway for this compound in water at environmental pH levels (pH 5-9), as it has been reported to be stable under these conditions. herts.ac.ukpiat.org.nz
Below is a summary of this compound half-lives in soil and water:
| Environmental Compartment | Half-life (days) | Source |
| Paddy Soil | 3.60 - 24.32 | zjnyxb.cn |
| Paddy Water | 1.8 - 3.0 | researchgate.net |
| Paddy Water | 2.29 - 26.66 | zjnyxb.cn |
| Water | 0.8 - 3.2 |
Partitioning Behavior in Agroecosystems (e.g., Paddy Fields)
The partitioning behavior of this compound in agroecosystems, such as paddy fields, determines its distribution among different compartments like soil, water, and plants.
Soil Adsorption and Mobility
Soil adsorption is a key process influencing the mobility and bioavailability of pesticides in the environment. The mobility of a chemical in soil is primarily measured by its soil adsorption coefficient (Koc or Kd). sagrainmag.co.zachemsafetypro.com A higher Koc value indicates stronger adsorption to soil particles and thus lower mobility. chemsafetypro.com this compound has a log P (octanol-water partition coefficient) of 3.53 herts.ac.uk or 3390 ±133 (25°) drugfuture.com, which suggests a moderate to high potential for partitioning into organic matter. Compared to other fungicides like thifluzamide (B1681302) (log P 4.2) and tebuconazole (B1682727) (log P 3.7), this compound (log P 3.5) was found to be less distributed in soil in one study, which might be attributed to its lower log P value. researchgate.net
Water Column Concentrations
In paddy field systems, this compound concentrations in the water column tend to decrease over time after application. mdpi.com This decrease is attributed to degradation, uptake by plants, and potentially adsorption to soil and sediment. mdpi.comcsic.es Studies have shown that while this compound is effectively taken up by rice plants, its concentration in the surrounding water bodies diminishes, suggesting a low risk of accumulation in aquatic systems.
Water management practices in paddy fields, such as irrigation schemes and water holding periods, significantly influence pesticide concentrations in the water column and their potential for runoff. tuat.ac.jp
Plant Residue Dynamics
This compound is a systemic fungicide, meaning it can be absorbed and translocated within rice plants after application. researchgate.net Studies have shown that this compound partitions mainly into the rice plants, with reported half-lives in rice plants ranging from 3.3 to 4.4 days researchgate.net and 3.62 to 5.51 days zjnyxb.cn. Another source reported a dissipation rate (RL₅₀) on plant matrix of 6.3 days, with a range of 3.9-7.5 days in rice across various matrices. herts.ac.uk
The uptake and distribution of this compound within rice plants can be influenced by the application method, such as the use of nanoparticles as carriers, which have been shown to enhance uptake and distribution in various plant tissues. mdpi.com Concentrations of this compound in rice roots and leaves have been observed to increase over a period after treatment, while concentrations in water decrease, indicating translocation within the plant. mdpi.com
The following table summarizes this compound half-lives/dissipation rates in rice plants:
Photolysis and Biotransformation Pathways
The environmental fate of this compound (PubChem CID: 11262655) is influenced by various degradation processes, including photolysis and biotransformation. These processes contribute to the dissipation of the compound in different environmental compartments such as water, soil, and plants.
Photolysis:
Research suggests that this compound's dissipation in water can be subject to photodegradation, following pseudo-first-order kinetics. nih.gov One study comparing the degradation of prochloraz (B1679089) (PubChem CID: 48547) in water noted similar observations regarding this compound's dissipation being independent of pH and subject to photodegradation. nih.gov This indicates that sunlight can contribute to the breakdown of this compound when present in aqueous environments.
Biotransformation Pathways:
Biotransformation, the chemical modification of a substance by organisms, primarily microorganisms in soil and water, and by plants, is a significant factor in the environmental fate of many pesticides. mdpi.comnih.govresearchgate.net For this compound, biotransformation contributes to its degradation in soil, water, and within rice plants.
Biotransformation in Soil:
This compound undergoes degradation in soil, with reported half-lives varying depending on the specific conditions. Studies in paddy soil in South China found this compound half-lives ranging from 1.8 to 21 days and 3.60 to 24.32 days. researchgate.netzjnyxb.cn Another study reported half-lives of 3.3–4.4 days in paddy soil. ccsenet.org The degradation in soil is influenced by factors such as soil properties (texture, mineralogy, organic matter), temperature, and microbial activity. mdpi.comresearchgate.netzjnyxb.cn Aerobic and anaerobic soil metabolism studies are standard requirements for evaluating the transformation of pesticides in soil. fao.orgepa.gov While specific detailed biotransformation pathways for this compound in soil were not extensively detailed in the search results, the observed dissipation rates indicate microbial degradation is likely a key process. researchgate.net
Biotransformation in Water:
This compound also degrades in water. Studies in paddy water reported half-lives ranging from 1.8 to 3.0 days and 2.29 to 26.66 days. researchgate.netzjnyxb.cn The dissipation in water is influenced by factors such as solar radiation, temperature, and microbial degradation. researchgate.net Aerobic and anaerobic aquatic metabolism studies are conducted to understand the behavior of pesticides in water-sediment systems. researchgate.net
Biotransformation in Plants:
This compound exhibits systemic properties and can be absorbed and translocated within rice plants. godrejagrovet.com Studies on the dissipation of this compound in rice plants reported half-lives of 3.3–4.4 days and 3.62–5.51 days. researchgate.netzjnyxb.cntandfonline.com Plant metabolism studies (OECD 501) are conducted to understand how substances are metabolized within plants. eurofins.com Research using this compound-loaded mesoporous silica (B1680970) nanoparticles in rice plants demonstrated uptake and distribution within the plant system, indicating metabolic processes occur. nih.gov
Degradation Rates and Half-Lives:
The persistence of this compound in different environmental compartments is often expressed by its half-life (DT₅₀), which is the time required for half of the initial amount of the substance to dissipate. The reported half-lives for this compound in various matrices highlight its relatively rapid degradation in paddy environments.
Table 1: Reported Half-Lives of this compound in Paddy Environment
| Matrix | Half-Life Range (days) | Source |
| Paddy Soil | 1.8 – 21 | researchgate.net |
| Paddy Soil | 3.60 – 24.32 | zjnyxb.cn |
| Paddy Soil | 3.3 – 4.4 | ccsenet.org |
| Paddy Water | 1.8 – 3.0 | researchgate.net |
| Paddy Water | 2.29 – 26.66 | zjnyxb.cn |
| Rice Plants | 3.3 – 4.4 | researchgate.nettandfonline.com |
| Rice Plants | 3.62 – 5.51 | zjnyxb.cn |
| Field (Soil) | 2.5 (typical) | herts.ac.uk |
Note: Ranges reflect variations observed in different studies and locations.
Detailed research findings on specific biotransformation pathways and the identification of metabolites were not prominently featured in the initial search results, beyond the general understanding that microbial and plant metabolism contribute to its degradation. Further specific studies would be required to fully elucidate the step-by-step biotransformation pathways and the structures of resulting degradation products.
Ecotoxicological Profiles and Environmental Risk Assessment
Impact on Non-Target Organisms
The potential effects of fenoxanil (B53544) on organisms other than the intended fungal targets are a key aspect of its ecotoxicological profile. Studies investigate its impact on various environmental compartments and the organisms residing within them.
Aquatic Organisms (e.g., Zebrafish)
Aquatic ecosystems can be significantly impacted by pesticide runoff and leaching. diva-portal.orgacademicstrive.com this compound's presence in water bodies is therefore a subject of ecotoxicological study. Research indicates that this compound can have varying effects on wildlife, particularly aquatic organisms. hpc-standards.com
While specific detailed studies on the direct impact of this compound on zebrafish (Danio rerio) were not extensively found in the provided search results, one patent describes a method for microencapsulating this compound using biodegradable materials. This technique is reported to significantly lower the toxicity of this compound to non-target aquatic organisms like zebrafish while maintaining its fungicidal efficacy. This suggests that, in its non-encapsulated form, this compound may pose a toxicity risk to zebrafish and other aquatic life.
General aquatic ecotoxicology studies on fungicides highlight that these chemicals can be highly toxic to fish and other organisms in the food chain, affecting physiological status, biochemical and hematological parameters, genetic material, enzyme profiles, protein levels, and histological status. academicstrive.com
Based on available data, the acute 96-hour LC₅₀ for temperate freshwater fish exposed to this compound is reported as 5.90 mg l⁻¹. herts.ac.uk This value provides an indication of the concentration at which 50% of the test population is likely to die within 96 hours of exposure.
An interactive data table summarizing available aquatic toxicity data for this compound could include:
| Organism Type | Endpoint (e.g., LC₅₀, EC₅₀) | Value (mg l⁻¹) | Exposure Duration | Source |
| Temperate Freshwater Fish | Acute 96-hour LC₅₀ | 5.90 | 96 hours | herts.ac.uk |
| Zebrafish | Toxicity (Microencapsulated) | Lowered | Not specified |
Note: The interactive table would allow users to sort and filter the data.
Beneficial Insects and Microorganisms
The impact of this compound on non-target terrestrial organisms, such as beneficial insects and soil microorganisms, is also a relevant area of study. Some sources suggest that when used according to label instructions, this compound has minimal impact on non-target organisms, including beneficial insects and wildlife. cnagrochem.com However, other information indicates concerns regarding the potential impact of neonicotinoids, a class to which this compound was incorrectly attributed in one search result ontosight.ai, on non-target insects like bees and other beneficial insects. It is important to note that this compound is classified as a fungicide, not a neonicotinoid insecticide. hpc-standards.comherts.ac.uk
Fungicides, in general, can exert negative effects on soil-dwelling microorganisms and biochemical processes in soil. nih.govmdpi.com This can lead to alterations in the diversity and composition of the beneficial microbial community, potentially impacting nutrient availability and disease incidence. mdpi.com While specific detailed studies on the impact of this compound on beneficial insects like parasitic wasps, predatory mites, and ground beetles were not found in the provided results herts.ac.uk, research on other fungicides indicates potential negative effects on soil microbial functions and biochemical processes. nih.govmdpi.com
An interactive data table on the impact on beneficial insects and microorganisms could include:
| Organism Type | Impact | Research Findings | Source |
| Beneficial Insects | Minimal impact when used according to label | Suggested minimal impact | cnagrochem.com |
| Soil Microorganisms | Potential negative effects | Fungicides can negatively affect soil-dwelling microorganisms and processes. nih.govmdpi.com | nih.govmdpi.com |
Note: The interactive table would allow users to sort and filter the data.
Methodologies for Environmental Risk Assessment
Environmental risk assessment (ERA) of pesticides involves evaluating their potential risks by examining their environmental fate and ecotoxicology. europa.eu This process typically includes hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eueuropa.eu
Hazard Quotient (HQ) Calculation
The Hazard Quotient (HQ) is a key tool used in environmental risk assessment to estimate the potential for adverse effects from exposure to a substance. taylorandfrancis.comchemsafetypro.com The HQ is calculated as the ratio of the potential exposure to a substance and a toxicity reference value, such as a No Observed Adverse Effect Level (NOAEL) or a Reference Dose (RfD). taylorandfrancis.comchemsafetypro.com
The general formula for calculating the Hazard Quotient is:
HQ = Exposure Concentration / Toxicity Reference Value chemsafetypro.com
For non-carcinogenic risks, the HQ is often determined by dividing the average daily dose by a specific reference dose (RfD) based on chronic daily intake. taylorandfrancis.com If the HQ is less than or equal to 1, adverse effects are considered unlikely. taylorandfrancis.comchemsafetypro.com HQ values greater than 1 suggest that adverse effects are more likely, indicating a potential risk that may require risk management considerations. taylorandfrancis.comchemsafetypro.com
In the context of environmental risk assessment, the HQ can also be calculated by taking the ratio of the Predicted Environmental Concentration (PEC) and the Predicted No-Exposure Concentration (PNEC) for organisms. eosca.eueeer.org The PNEC is derived from toxicity values (e.g., NOEC or L(E)C50) with the application of assessment factors. eosca.eu The higher HQ value between the water and sediment phases is often used to represent the HQ for the ecosystem. eosca.eu
Studies assessing the dietary risk of this compound in rice have calculated HQ values by dividing the estimated dietary intake (EDI) by the Acceptable Daily Intake (ADI). researchgate.nettandfonline.com In several cases, the HQ values for this compound at different pre-harvest intervals were reported to be less than 1, suggesting that the consumption of rice grains was safe for consumers based on these assessments. tandfonline.comtandfonline.comfigshare.com
An interactive data table illustrating HQ calculation principles could include:
| Parameter | Description | Unit |
| Exposure Concentration (PEC) | Estimated environmental concentration | e.g., mg/L, mg/kg |
| Toxicity Reference Value (PNEC/RfD) | Level at which no adverse effects are expected or Reference Dose for intake | e.g., mg/L, mg/kg, mg/kg/day |
| Hazard Quotient (HQ) | Ratio of Exposure to Toxicity Reference Value | Unitless |
Note: The interactive table would allow users to sort and filter the data.
Regulatory Frameworks and Assessments (e.g., EFSA, US EPA)
Regulatory bodies such as the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (US EPA) play a crucial role in the risk assessment and regulation of pesticides like this compound. ontosight.ailgcstandards.com These authorities conduct comprehensive risk assessments to evaluate the potential effects of pesticides on the environment and human health. ontosight.aieuropa.eucirs-group.com
EFSA conducts environmental risk assessments of pesticides, which involve evaluating their environmental fate and ecotoxicology. europa.eu This includes identifying and characterizing the risk of potential undesired effects on non-target organisms, ecosystems, and biodiversity. europa.eu EFSA also publishes scientific opinions and guidance documents related to environmental risk assessment methodologies, including those for non-target arthropods and soil organisms. europa.eu While a specific EFSA peer review for this compound was not prominently found, EFSA does conduct peer reviews for pesticide active substances as part of the regulatory process. europa.eueuropa.eu
The US EPA registers and periodically reevaluates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) to ensure their safety. epa.gov This process involves conducting risk assessments that consider potential health impacts and environmental exposure risks, including factors like persistence, bioaccumulation, and proximity to water sources. cirs-group.com The US EPA uses the Hazard Quotient concept to assess health risks. chemsafetypro.com
These regulatory frameworks establish guidelines and requirements for pesticide registration and use, aiming to minimize potential environmental impacts and protect non-target organisms. hpc-standards.comontosight.ai
An interactive table on regulatory assessments could include:
| Regulatory Body | Role in this compound Assessment | Key Activities | Source |
| EFSA | Conducts environmental risk assessments and publishes guidance on methodologies. | Evaluating environmental fate and ecotoxicology, assessing risks to non-target organisms and biodiversity. europa.eu | europa.eu |
| US EPA | Registers and reevaluates pesticides, conducts risk assessments under FIFRA. | Assessing potential health and environmental risks, considering persistence and bioaccumulation. cirs-group.comepa.gov | cirs-group.comepa.gov |
Note: The interactive table would allow users to sort and filter the data.
Residue Analysis and Dietary Exposure Assessment
Monitoring this compound residues in agricultural products and environmental samples is essential for ensuring food safety and compliance with regulatory standards. hpc-standards.com Various analytical methods have been developed for the detection and quantification of this compound residues. researchgate.net These methods often involve techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.netresearchgate.netresearchgate.net Modified QuEChERS methods are also used for sample preparation in residue analysis. tandfonline.comresearchgate.net High-purity this compound reference materials are utilized by laboratories to ensure precise and reliable residue analysis results. hpc-standards.com
Studies have investigated the distribution and dissipation of this compound in agricultural environments, such as rice paddies. This compound has been shown to partition mainly into rice plants, with reported half-lives in rice plants ranging from 3.3 to 4.4 days. tandfonline.comtandfonline.comfigshare.com In paddy water, the half-lives were found to be between 1.8 and 3.0 days. tandfonline.comtandfonline.comfigshare.com
Dietary exposure assessment evaluates the potential intake of this compound residues through the consumption of food. This is a critical component of risk assessment to determine potential risks to human health. researchgate.nettandfonline.comfigshare.comnih.gov The estimated daily intake (EDI) is calculated, and dietary risk is assessed by comparing residue levels with established maximum residue limits (MRLs) and by calculating Hazard Quotients (HQ). tandfonline.comnih.gov
Research on this compound residues in rice has shown that concentrations in rice grains were below the MRLs set by various organizations and countries, including China. nih.govtandfonline.comnih.gov Dietary risk assessments based on these residue levels have indicated that the consumption of treated rice was safe, with HQ values typically less than 1. tandfonline.comtandfonline.comfigshare.comnih.gov For instance, a study monitoring pesticides in rice and rice flour in China detected this compound with certain frequencies and concentrations, and the chronic and acute dietary intake risks assessed via HQ were well below 100%, suggesting no potential health risks. nih.gov
An interactive data table on residue analysis findings could include:
| Sample Type | Detection Frequency | Concentration Range (mg/kg) | Median Concentration (mg/kg) | MRL (mg/kg) (China) | Source |
| Rice Grains | 8.3% | 0.04 - 0.06 | 0.05 | 1 | nih.gov |
| Rice Flour | 5.0% | 0.01 - 0.06 | 0.03 | Not specified | nih.gov |
Note: The interactive table would allow users to sort and filter the data.
Maximum Residue Limits (MRLs) Compliance
Maximum Residue Limits (MRLs) represent the highest legally permissible concentration of pesticide residues in or on food and agricultural products when pesticides are used according to good agricultural practices bcz-cbl.bempi.govt.nz. Monitoring of this compound residues is crucial for ensuring food safety and compliance with regulatory standards .
Studies in China have shown that this compound residue in rice grains remains below 0.5 mg/kg, meeting China's MRL . In a study monitoring pesticide residues in rice and rice flour in China, this compound was detected in rice samples with a detection frequency of 8.3% and concentrations ranging from 0.04 to 0.06 mg/kg (median = 0.05). In rice flour samples, it was detected with a frequency of 5.0% and concentrations ranging from 0.01 to 0.06 mg/kg (median = 0.03). The residues in both cases were below the corresponding MRLs set by China researchgate.netnih.gov. China's National Food Safety Standard - Maximum Residue Limits for Pesticides in Foods (GB 2763) has included this compound, with a specified MRL for brown rice bcz-cbl.besag.gob.clusda.gov.
Estimated Daily Intake (EDI) and Chronic Hazard Quotient (cHQ)
The Estimated Daily Intake (EDI) and Chronic Hazard Quotient (cHQ) are used in dietary risk assessments to evaluate potential health risks from exposure to pesticide residues over a lifetime mdpi.commdpi.com. The EDI is calculated based on pesticide residue levels and average food consumption mdpi.com. The cHQ is typically calculated by dividing the EDI by the Acceptable Daily Intake (ADI), which is an estimate of the amount of a substance that can be consumed daily over a lifetime without appreciable health risk mdpi.com. A hazard quotient below 100% generally indicates that the dietary intake risk is unlikely to pose a health concern researchgate.netresearchgate.net.
Research evaluating dietary risk in China, including this compound among other pesticides in rice and rice flour, calculated the chronic dietary intake risk (cHQ). The cHQ for all detected pesticides, including this compound, was found to be well below 100%, suggesting that the dietary intake risks would not pose potential health risks researchgate.netnih.gov. Another study in Korea assessing pesticide residues in agricultural products also calculated the EDI against the ADI (EDI/ADI ratios) for various pesticides, finding very low levels mdpi.comkspsjournal.or.kr.
Metabolite Toxicity and Risk Evaluation
The toxicological relevance of pesticide metabolites is an important aspect of risk assessment frontiersin.orgeuropa.eu. Metabolites can have different toxicokinetic and toxicodynamic properties compared to the parent compound frontiersin.org. In regulatory risk assessment, approaches are in place to evaluate the toxicity of metabolites, particularly those found in groundwater or present in significant levels in crops or livestock frontiersin.org.
While specific detailed toxicological profiles for this compound metabolites were not extensively provided in the search results, the general framework for evaluating metabolite toxicity involves assessing genotoxicity potential and, for non-genotoxic residues, considering their levels and potentially setting health-based guidance values frontiersin.org. Comparative in vitro metabolism studies can help determine if significant metabolites formed in humans are also present in animal species used for toxicological studies, ensuring their potential toxicity is covered frontiersin.org. For groundwater metabolites, toxicity screening is triggered if the parent compound has toxicological properties of concern, such as reproductive toxicity or carcinogenicity frontiersin.org.
In vivo Toxicology Studies and Model Organisms
In vivo toxicology studies, utilizing living organisms, are fundamental to understanding the potential harmful effects of chemical compounds jocpr.com. These studies employ various model organisms to assess toxicity endpoints nih.govfrontiersin.org.
For this compound, ecotoxicity studies have been conducted on aquatic organisms. The LC50 (Lethal Concentration 50%) for fish (Japanese medaka) was reported as 5.90 mg/L over 96 hours, and for Asian pond loach, it was 12.3 mg/l echemi.com. The EC50 (Effective Concentration 50%) for Daphnia magna, an aquatic invertebrate, was reported as 6.0 mg/L over 48 hours echemi.comcanbipharm.com. Studies on algae (Selenastrum capricornutum) showed an EC50 of >7.0 mg/l over 72 hours echemi.com.
Microencapsulation techniques have been explored to mitigate the environmental impact of this compound, particularly its toxicity to non-target aquatic organisms like zebra fish . Microencapsulated this compound demonstrated significantly lower toxicity to zebra fish while maintaining fungicidal effectiveness .
Other aquatic species tested include Minaminuma shrimp (LC50 7.9 mg/l, 96 h), crayfish (>100 mg/l, 96 h), Numa frog tadpoles (8.54 mg/l, 96 h), Shijimi clam (8.16 mg/l, 120 h), and Japanese littleneck (1.78 mg/l, 120 h) echemi.com.
In terrestrial organisms, the LC50 for worms (14 d) was reported as 71 mg/kg of soil echemi.com. For birds, the NOEL (No Observed Effect Level) for quail was >2000 mg/kg echemi.com.
Model organisms play a crucial role in toxicology research, providing alternatives to traditional mammalian models and allowing for the investigation of molecular mechanisms of toxicity nih.govfrontiersin.orgfrontiersin.org. Organisms like zebrafish, Daphnia, and algae are commonly used in ecotoxicological assessments to understand the impact of chemicals on aquatic ecosystems nih.govfrontiersin.orgresearchgate.net.
Here is a summary of ecotoxicity data for this compound:
| Organism | Endpoint | Value | Duration | Citation |
| Japanese medaka (Fish) | LC50 | 5.90 mg/L | 96 hours | echemi.com |
| Asian pond loach (Fish) | LC50 | 12.3 mg/l | 96 hours | echemi.com |
| Daphnia magna | EC50 | 6.0 mg/L | 48 hours | echemi.comcanbipharm.com |
| Selenastrum capricornutum (Algae) | EC50 | >7.0 mg/l | 72 hours | echemi.com |
| Minaminuma shrimp | LC50 | 7.9 mg/l | 96 hours | echemi.com |
| Crayfish | LC50 | >100 mg/l | 96 hours | echemi.com |
| Numa frog tadpoles | LC50 | 8.54 mg/l | 96 hours | echemi.com |
| Shijimi clam | LC50 | 8.16 mg/l | 120 hours | echemi.com |
| Japanese littleneck | LC50 | 1.78 mg/l | 120 hours | echemi.com |
| Worms | LC50 | 71 mg/kg of soil | 14 days | echemi.com |
| Quail | NOEL | >2000 mg/kg | - | echemi.com |
Advanced Formulation Technologies and Delivery Systems
Nanoparticle-Based Delivery Systems Nanoparticle-based delivery systems, utilizing particles typically between 1 and 100 nm, offer advantages such as enhanced solubility, stability, bioavailability, and targeted delivery for active compounds.nih.govmdpi.com
Bioavailability and Efficacy of Nanoformulations Nanoformulations can improve the bioavailability and efficacy of active compounds by enhancing their solubility, stability, and facilitating targeted delivery.nih.govmdpi.comresearchgate.netFenoxanil-loaded MSNs have demonstrated sustained release characteristics, which can prolong the fungicide's effectiveness against rice blast over time.benchchem.commdpi.comCompared to the rapid release of free This compound (B53544), this compound loaded into MSNs showed a slower, more controlled release profile, with a cumulative release of approximately 60% after 100 hours in a release medium.mdpi.comThis sustained release can contribute to prolonged protection and potentially reduced application rates while maintaining high levels of disease control.benchchem.comgoogle.com
A study investigating the release profiles of this compound and Fen@MSNs in a 20% aqueous acetonitrile (B52724) solution with Tween-80 emulsifier showed distinct differences:
| Formulation | Cumulative Release after 30 hours | Cumulative Release after 100 hours |
| This compound | > 50% | Nearly 100% |
| Fen@MSNs | Not specified | Approximately 60% |
Note: Data extracted from snippet mdpi.com. The cumulative release after 30 hours for Fen@MSNs was not explicitly stated in the provided snippet.
Analytical Methodologies for Residue Detection and Quantification
Chromatographic Techniques
Chromatographic methods, often coupled with highly sensitive detectors, are widely employed for the separation, identification, and quantification of fenoxanil (B53544) in complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique frequently utilized for the analysis of this compound residues. This method offers high sensitivity and selectivity, making it suitable for trace-level determination in various matrices. LC-MS/MS has been optimized for the analysis of this compound in samples such as mealworms, agricultural products, and turmeric. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com Studies have demonstrated high recovery rates for this compound from complex matrices using LC-MS/MS, with reported recoveries between 111.9% and 112.5% and acceptable relative standard deviations. The technique is also valuable for multi-residue pesticide analysis, allowing for the simultaneous determination of this compound alongside other pesticides in a single run. sigmaaldrich.comsigmaaldrich.com Quantification limits for this compound using LC-MS/MS have been reported as low as 0.5 µg/L. nih.govmdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another prominent chromatographic technique used for this compound residue analysis. It is particularly applicable for compounds that are volatile or can be derivatized to be volatile. GC-MS/MS has been applied for the determination of this compound in agricultural products, including lemons, beans, and other vegetables, as well as in mealworms and turmeric. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Similar to LC-MS/MS, GC-MS/MS is effective for multi-residue analysis of pesticides, enabling the detection of this compound within a broader panel of target analytes. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com Analytical standards for this compound are available for use with GC-MS, with a specified purity of 98.0+% by Capillary GC. fujifilm.com Quantification limits for this compound using GC-MS/MS have been reported, for instance, at 2.5 µg/L in mealworm analysis. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) plays a significant role in assessing the purity and stability of this compound, particularly in its technical form and formulations. HPLC methods, often coupled with UV detection, are developed to separate this compound from impurities and degradation products. For determining the purity and stability of this compound in formulations, a methodology utilizing a C8 stainless-steel reversed-phase column with a variable-wavelength UV detector has been described. A mobile phase composed of acetonitrile (B52724) and 0.3% acetic acid aqueous solution (50:50 v/v) has been found effective for separating this compound from co-formulants. Method validation involves assessing parameters such as linearity (typically R² > 0.999), precision (with low standard deviation, e.g., < 0.14), and recovery rates (often exceeding 99%) using spiked samples. HPLC-UV-MS systems can also be beneficial in the development of stability-indicating analytical procedures for new chemical entities, aiding in peak verification, tracking, and identification of impurities. chromatographyonline.com
Electrochemical Methods for Trace Level Determination
Electrochemical methods offer an alternative approach for the determination of this compound, particularly for achieving ultra-trace level detection with potentially lower cost and simpler instrumentation compared to some chromatographic techniques.
Square Wave Adsorptive Stripping Voltammetry (SWAdSV)
Square Wave Adsorptive Stripping Voltammetry (SWAdSV) is a highly sensitive electrochemical technique that has been successfully applied for the ultra-trace level determination of this compound. daneshyari.comsemanticscholar.orgresearchgate.netdntb.gov.uaresearcher.life This method involves the accumulation of the analyte onto the working electrode surface followed by a stripping step where a square wave potential is applied, generating a sensitive current signal proportional to the analyte concentration. A new and highly sensitive voltammetric method for this compound determination has been developed using SWAdSV on a renewable silver amalgam film electrode (Hg(Ag)FE). researchgate.net The electrochemical reduction of this compound at this electrode in a Britton-Robinson (B-R) buffer at pH 6.8 has been investigated. researchgate.net Optimization of experimental parameters, including supporting electrolyte, pH, conditioning potential and time, frequency, amplitude, step potential, and accumulation potential and time, is crucial for achieving optimal performance. researchgate.net The developed SWAdSV method has demonstrated the capability to determine this compound in the concentration range of 1×10⁻¹⁰ to 9×10⁻¹⁰ mol L⁻¹. researchgate.net This method has been successfully applied for the trace level determination of this compound in spiked real samples, such as Warta River water and rice samples, using the standard addition method. researchgate.net
Sample Preparation and Clean-up Optimization
Effective sample preparation and clean-up procedures are critical steps in the analysis of this compound residues, especially in complex matrices that may contain interfering substances like fats, pigments, and other co-extractives. The goal is to isolate and concentrate the analyte while removing matrix components that could interfere with the chosen analytical technique or damage the instrumentation.
Common extraction methods involve the use of solvents such as acetonitrile. nih.govmdpi.com Following extraction, various clean-up techniques are employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often combined with dispersive solid phase extraction (d-SPE), is widely used for pesticide residue analysis, including this compound. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com d-SPE utilizes different sorbents, such as MgSO₄, primary-secondary amine (PSA), C18, and graphitized carbon, to remove specific matrix interferences. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com For matrices with high fat content, like mealworms or turmeric, low-temperature precipitation of fat and proteins can be employed to improve recoveries. nih.govmdpi.comsigmaaldrich.comsigmaaldrich.com Traditional solid phase extraction (SPE) cartridges, including dual-layer cartridges containing blends of sorbents like PSA, C18, and graphitized carbon, are also used for more extensive clean-up of complex samples. sigmaaldrich.comsigmaaldrich.com Optimization of these sample preparation and clean-up steps is essential to achieve satisfactory recovery rates and minimize matrix effects, ensuring accurate and reliable quantification of this compound residues.
QuEChERS Method Applications
The QuEChERS method is a streamlined sample preparation technique involving extraction with an organic solvent, typically acetonitrile, followed by a salting-out step to induce phase separation. Buffering salts are often added to maintain pH and improve the stability of target analytes phenomenex.com. This method is recognized for its efficiency, reduced solvent consumption, and simplified workflow compared to traditional methods phenomenex.com.
Studies have successfully applied modified QuEChERS methods for the analysis of this compound residues in various agricultural products. For instance, a modified QuEChERS method coupled with LC-MS/MS was developed for the analysis of this compound, dimethomorph, and carbendazim (B180503) in mealworms (Protaetia brevitarsis seulensis larvae), a matrix with high fat and protein content plos.orgnih.govresearchgate.net. This method involved extraction with acetonitrile and a salting-out step using a mixture of magnesium sulfate (B86663) (MgSO4), sodium chloride (NaCl), sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate researchgate.net. Another study utilized the QuEChERS-EN method for the extraction of pesticides, including this compound, from agricultural products like brown rice and green pepper mdpi.com. The QuEChERS method has also been explored for multi-residue pesticide analysis in matrices such as apples and lettuce, demonstrating its versatility researchgate.net.
Dispersive Solid-Phase Extraction (d-SPE) Protocols
Following the initial QuEChERS extraction, a clean-up step using dispersive solid-phase extraction (d-SPE) is commonly employed to remove interfering matrix components such as fats, sugars, and pigments phenomenex.com. In d-SPE, the extract is mixed with a bulk amount of sorbent material in a centrifuge tube, which selectively retains matrix co-extractives while the analytes of interest remain in the solvent phenomenex.com.
Various d-SPE sorbent combinations have been investigated for the clean-up of this compound extracts from complex matrices. In the analysis of this compound in mealworms, different d-SPE sorbent compositions were tested, including mixtures containing MgSO4, primary secondary amine (PSA), and C18 plos.orgnih.govresearchgate.net. PSA is effective at removing organic acids and polar co-extractives, while C18 is used for the removal of non-polar interferences like lipids nih.govmdpi.com. The selection of the appropriate d-SPE sorbent is crucial for achieving effective clean-up and satisfactory recoveries of this compound nih.govmdpi.com. Studies have shown that the choice and ratio of adsorbents in the clean-up procedure can significantly impact the removal of fatty residues from complex matrices mdpi.com. For instance, a mixture of 150 mg MgSO4, 25 mg PSA, and 25 mg C18 was selected as optimal in one study for the analysis of this compound in mealworms due to achieving optimal recovery of the target compounds plos.orgresearchgate.net. Other sorbents like graphitized carbon black (GCB) have also been used in d-SPE for removing pigments, although GCB can adsorb planar compounds plos.orgnih.gov.
Method Validation Parameters
Method validation is an essential process to confirm that an analytical method is suitable for its intended purpose. Key validation parameters assessed for this compound residue analysis typically include linearity, precision, recovery, limit of quantification (LOQ), and matrix effects plos.orgmdpi.comresearchgate.netscielo.br.
Linearity: Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range researchgate.netscielo.br. Matrix-matched calibration curves are often used to assess linearity, mitigating the impact of matrix effects plos.orgmdpi.comresearchgate.net. Studies have reported good linearity for this compound analysis, with coefficients of determination (R²) typically greater than 0.990 mdpi.comresearchgate.net.
Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample plos.orgscielo.br. It is commonly expressed as relative standard deviation (RSD) plos.orgnih.gov. Satisfactory precision, with RSD values typically below 20%, has been reported for this compound analysis using QuEChERS-based methods plos.orgnih.govresearchgate.net.
Recovery: Recovery evaluates the accuracy of the method by determining the percentage of the analyte that is extracted and detected from a fortified sample plos.orgresearchgate.netscielo.br. Acceptable recovery rates for pesticide residue analysis generally fall within the range of 70-120% researchgate.net. Studies on this compound have shown recovery rates within this range in various matrices plos.orgnih.govresearchgate.net. For example, recoveries of 111.9%–112.5% for this compound were achieved with reasonable relative standard deviation in one study plos.orgnih.gov.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision researchgate.netscielo.br. LOQ values for this compound vary depending on the matrix and the specific analytical method used mdpi.comresearchgate.net. Reported LOQs for this compound in different matrices are typically in the range of micrograms per kilogram (μg/kg) or milligrams per kilogram (mg/kg) mdpi.comresearchgate.netresearchgate.net.
Matrix Effects: Matrix effects refer to the influence of co-eluting matrix components on the ionization efficiency of the analyte in mass spectrometry, potentially leading to signal suppression or enhancement plos.orgscielo.br. Matrix effects are evaluated to understand their impact on the accuracy of quantification plos.orgscielo.br. While matrix effects can be significant in complex samples, the use of matrix-matched standards and optimized clean-up procedures, such as d-SPE, helps to mitigate these effects in this compound analysis plos.orgnih.govmdpi.com. Studies have investigated matrix effects for this compound in different matrices, with varying degrees of impact reported depending on the clean-up procedure plos.orgnih.gov.
Here is a summary of typical method validation parameters for this compound based on available research:
| Parameter | Typical Range/Finding | Source(s) |
| Linearity (R²) | >0.990 | mdpi.comresearchgate.net |
| Precision (RSD %) | ≤20% (often <10% or <5.5% reported) | plos.orgnih.govresearchgate.net |
| Recovery (%) | 70-120% (specific values like 111.9%–112.5% reported) | plos.orgnih.govresearchgate.net |
| LOQ | Varies by matrix (e.g., μg/kg or mg/kg range) | mdpi.comresearchgate.netresearchgate.net |
| Matrix Effects (%) | Varies by matrix and clean-up (e.g., -19.9% to 7.2% reported) | plos.orgnih.gov |
This table summarizes typical validation parameters observed in studies focusing on this compound residue analysis.
Stereochemical Considerations and Enantioselective Research
Chiral Synthesis Methodologies
The synthesis of chiral compounds like Fenoxanil (B53544) can involve methodologies that lead to racemic mixtures or aim for enantioselective production to obtain a single, desired enantiomer . Traditional synthesis routes for this compound have been described, involving reactions such as the etherification of 2,4-dichlorophenol (B122985) with 2-methyl chloropropionate and subsequent reaction with 2-amino-2,3-dimethyl butyronitrile (B89842) google.comgoogle.com. These methods may yield the racemic mixture or a non-equimolar mixture of enantiomers, as is the case with the technical product which is approximately 85% R and 15% S made-in-china.comherts.ac.uk.
Research into chiral synthesis methodologies for this compound aims to develop processes that can preferentially produce one enantiomer patsnap.comlookchem.com. One described method involves using chiral ethyl lactate (B86563) as a starting material, which is subjected to sulfonylation and then reacts with 2,4-dichlorophenol to yield a chiral intermediate, 2-(2,4-dichlorophenoxy) ethyl propionate (B1217596) patsnap.com. This intermediate then undergoes an ammonia (B1221849) ester exchange reaction with 2-amino-2,3-dimethyl nitrile to produce chiral this compound patsnap.com. This approach leverages a chiral starting material to induce asymmetry in the final product. The molar ratio of reactants and reaction temperature are controlled to optimize the yield of the desired chiral product patsnap.com. Such chiral synthesis strategies are important for potentially producing enantiomerically enriched or pure forms of this compound for research or potential future applications where a specific enantiomer might offer advantages in terms of biological activity or environmental profile.
Interactions with Plant Metabolism and Stress Response
Phytoremediation and Safener Properties
Phytoremediation is a process where plants are used to remove, transfer, stabilize, or destroy contaminants in soil and water. While fenoxanil (B53544) itself is a chemical applied to the environment, some research touches upon its distribution within plants, particularly rice, suggesting plant uptake can occur researchgate.netresearchgate.net. The concept of using plants in conjunction with or to manage chemicals in the environment is relevant to phytoremediation google.comnih.govresearchgate.net.
Beyond its fungicidal role, this compound has been investigated for potential safener properties. A safener is a substance that protects crop plants from the phytotoxic effects of herbicides without reducing the herbicide's efficacy against weeds google.com. Research has indicated that this compound or its compositions can partially alleviate the poisoning of plants, specifically corn and paddy rice, caused by sulfonylurea herbicides like nicosulfuron (B1678754) or pyrazosulfuron (B1209395) google.com. This suggests a potential role for this compound in enhancing crop tolerance to certain herbicides, thus acting as a safener google.com. This newly identified use of this compound as a safener could potentially broaden the application range of some herbicides and improve crop yield google.com.
Role in Alleviating Herbicide-Induced Phytotoxicity
Herbicide-induced phytotoxicity refers to the adverse effects of herbicides on non-target plants, which can manifest as stunted growth, chlorosis, or necrosis. As mentioned in the context of safener properties, this compound has shown promise in mitigating the phytotoxic effects of sulfonylurea herbicides on crops such as corn and paddy rice google.com. This alleviation of chemical injury suggests that this compound may interact with plant metabolic or defense pathways that are affected by these herbicides google.com.
While the precise mechanisms by which this compound alleviates herbicide phytotoxicity require further detailed investigation, the observed effect highlights a potential interaction with the plant's response to chemical stress google.com. This could involve modulating the plant's detoxification mechanisms, altering herbicide uptake or translocation, or influencing stress response pathways within the plant cells plantprotection.plresearchgate.net.
Influence on Plant Growth and Development under Specific Stress Conditions
Plants are constantly exposed to a variety of stress conditions, both biotic (e.g., pathogens, pests) and abiotic (e.g., drought, salinity, extreme temperatures) frontiersin.orgmdpi.commdpi.com. These stresses can significantly impact plant growth, development, and yield frontiersin.orgnih.govnih.gov. While this compound is primarily used to manage a biotic stress (rice blast), its interactions with plant metabolism could potentially influence how plants respond to other stressors.
Research into the distribution of this compound in rice plants has shown that it can be absorbed and transported within the plant tissues researchgate.netresearchgate.net. The presence of this compound within the plant could potentially trigger or modulate plant defense responses or influence metabolic pathways related to stress tolerance ndsu.edusciopen.comgoogleapis.comgoogleapis.com.
Studies on the impact of various compounds and biostimulants on plant stress response indicate that certain substances can enhance a plant's resilience to abiotic stresses by influencing physiological and biochemical processes, including oxidative stress response and hormonal signaling frontiersin.orgmdpi.comnih.govacadianplanthealth.compurdue.edu. Although direct detailed research specifically on this compound's influence on plant growth and development under specific abiotic stress conditions is limited in the provided search results, the understanding that chemicals can interact with plant stress response pathways suggests this is an area for potential further investigation googleapis.comgoogle.com. The use of nanotechnology in delivering compounds like this compound to plants also presents possibilities for influencing their distribution and potentially their effects on plant stress tolerance researchgate.netnih.govresearchgate.net.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Fenoxanil in agricultural samples?
this compound can be reliably quantified using high-performance liquid chromatography (HPLC) with a C8 reverse-phase column and UV detection. A validated method employs acetonitrile and 0.3% acetic acid as the mobile phase, achieving linear correlations >0.999 and recoveries of ~99% . For multi-residue analysis, gradient programs must be optimized to avoid peak splitting, as demonstrated in studies comparing carbendazim and this compound retention behavior . Regulatory guidelines, such as the Pesticide Analytical Manual, outline standardized protocols for extraction and clean-up using mixtures like MgSO₄/PSA/C18 to remove matrix interference .
Q. How is this compound synthesized, and what are its key chemical properties?
this compound is synthesized via a Strecker synthesis/amide formation process involving methyl isopropyl ketone, hydrogen cyanide, ammonia, and dichloroprop-P. It exists as an (R)- and (S)-enantiomer mixture (85:15 ratio), with the (R)-form being predominant. Its molecular formula is C₁₅H₁₈Cl₂N₂O₂ (MW: 329.23), and its IR spectrum shows characteristic peaks at 1673 cm⁻¹ (amide C=O stretch) and 1072 cm⁻¹ (C-O-C linkage) .
Q. What is this compound’s mode of action against Pyricularia oryzae (rice blast fungus)?
this compound inhibits fungal growth by disrupting cell component synthesis, including substrates, nucleic acids, and proteins. This interference prevents hyphal expansion and spore germination, offering systemic protection across rice plant tissues. Field studies recommend application during early infection stages to maximize efficacy .
Q. How can researchers validate this compound detection methods for regulatory compliance?
Method validation requires assessing linearity, precision (e.g., coefficient of variation <1%), recovery rates (ideally 95–105%), and sensitivity (limit of quantification ≤0.01 mg/kg). Matrix-matched calibration and internal standards are critical to account for matrix effects in complex samples like rice grains .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound-loaded nanoparticle uptake in plants?
Studies using mesoporous silica nanoparticles (MSNs) for this compound delivery should include FTIR spectroscopy to confirm chemical loading (e.g., Fen@MSNs peaks at 1483 cm⁻¹ and 1673 cm⁻¹) and transmission electron microscopy to assess nanoparticle distribution in plant tissues. Replication is essential, with at least three biological replicates per treatment group to ensure statistical robustness .
Q. How can contradictory chromatographic data (e.g., peak splitting) be resolved in this compound analysis?
Peak splitting in HPLC arises from suboptimal gradient conditions. For this compound, reducing the initial organic eluent (e.g., from 85% to 75% acetonitrile) and lowering the flow rate (0.1 mL/min) improve peak symmetry and sensitivity. Method adjustments should be validated against matrix-matched standards to ensure reproducibility .
Q. What methodologies assess this compound’s environmental fate and degradation pathways?
Aerobic soil metabolism studies under controlled conditions (25°C, 70% field capacity) can track this compound degradation using LC-MS/MS . Hydrolysis studies at varying pH levels (4–9) identify breakdown products like 2-(2,4-dichlorophenoxy)propionic acid. Data should be analyzed using first-order kinetics to calculate half-lives .
Q. Does enantiomer-specific activity influence this compound’s fungicidal efficacy?
The (R)-enantiomer exhibits higher bioactivity due to steric compatibility with fungal enzyme targets. Chiral separation via HPLC with a cellulose-based column can isolate enantiomers for comparative bioassays. Dose-response curves (e.g., EC₅₀ values) should quantify potency differences .
Q. How can multi-residue analytical methods be optimized for this compound in fatty matrices?
Fatty samples (e.g., edible insects) require clean-up with Enhanced Matrix Removal (EMR) lipid cartridges or PSA/C18 mixtures to eliminate triglycerides. Recovery rates >80% are achievable by adjusting solvent ratios and centrifugation speeds. Method performance must be validated per SANTE/11312/2021 guidelines .
Q. What statistical approaches are suitable for analyzing this compound’s field efficacy against evolving fungal resistance?
Probit analysis models resistance frequency shifts in fungal populations exposed to sublethal this compound doses. Field trials should incorporate randomized block designs with untreated controls. Resistance monitoring via PCR-based detection of MgMFS1 transporter mutations can inform adaptive management strategies .
Methodological Best Practices
- Reproducibility : Document extraction protocols (e.g., QuEChERS) and instrument parameters (column type, ionization mode) in detail .
- Data Presentation : Use appendices for raw datasets and highlight processed data critical to conclusions .
- Ethical Reporting : Disclose funding sources and conflicts of interest in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
